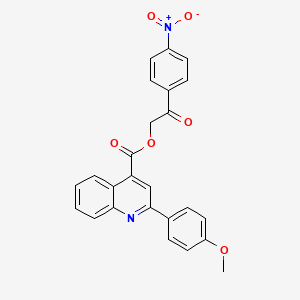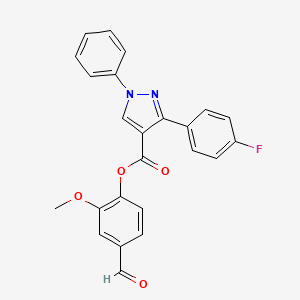
4-formyl-2-methoxyphenyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
4-formyl-2-methoxyphenyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as FMFPX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMFPX is a pyrazole derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
FMFPX exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, FMFPX reduces the production of prostaglandins, resulting in its anti-inflammatory and analgesic effects. PPAR-γ, on the other hand, is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. Activation of PPAR-γ by FMFPX has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
Biochemical and Physiological Effects:
FMFPX has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. FMFPX has also shown potential as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells. Furthermore, FMFPX has been investigated for its potential use in the treatment of Alzheimer's disease, with studies showing its ability to inhibit the formation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMFPX has several advantages for use in lab experiments. It exhibits high purity and yield, making it easy to obtain for research purposes. Furthermore, its mechanism of action and biochemical and physiological effects make it a promising candidate for further study. However, FMFPX also has limitations, including its potential toxicity and lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on FMFPX. One area of interest is the development of FMFPX-based therapies for the treatment of pain and inflammation-related disorders. Furthermore, research on the anticancer potential of FMFPX could lead to the development of novel cancer therapies. Additionally, further investigation into the potential use of FMFPX in the treatment of Alzheimer's disease could provide new insights into the pathogenesis of the disease. Finally, the development of new synthesis methods for FMFPX could improve its yield and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
FMFPX has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. FMFPX has also shown potential as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells. Furthermore, FMFPX has been investigated for its potential use in the treatment of Alzheimer's disease, with studies showing its ability to inhibit the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c1-30-22-13-16(15-28)7-12-21(22)31-24(29)20-14-27(19-5-3-2-4-6-19)26-23(20)17-8-10-18(25)11-9-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOFLYQGKWFFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-bromobenzoyl)amino]-N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3675160.png)
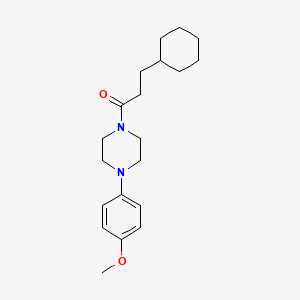
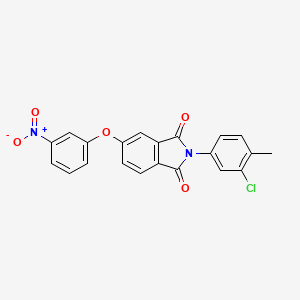
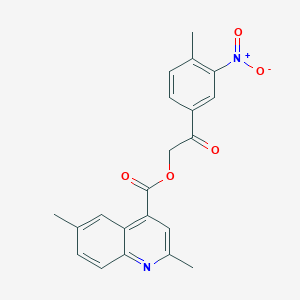
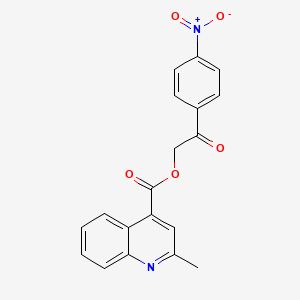


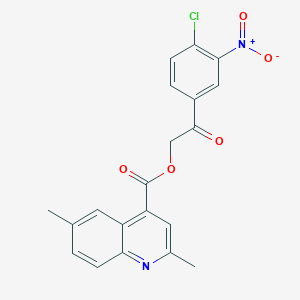
![4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3675203.png)
![5-[(4-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3675209.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B3675214.png)
![5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid](/img/structure/B3675217.png)
